![molecular formula C18H24CaO19 B12322422 Calcium;6-[2-carboxy-6-(2-carboxylato-4,5,6-trihydroxyoxan-3-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12322422.png)

Calcium;6-[2-carboxy-6-(2-carboxylato-4,5,6-trihydroxyoxan-3-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

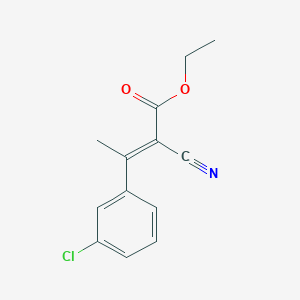

Calcium;6-[2-carboxy-6-(2-carboxylato-4,5,6-trihydroxyoxan-3-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate, commonly known as calcium alginate, is a calcium salt of alginic acid. It is a naturally occurring polysaccharide found in the cell walls of brown algae. This compound is widely used in various fields due to its unique properties, such as biocompatibility, biodegradability, and gel-forming ability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Calcium alginate is typically prepared by reacting sodium alginate with a calcium salt, such as calcium chloride. The reaction involves the exchange of sodium ions with calcium ions, resulting in the formation of calcium alginate. The reaction conditions include:

Temperature: Room temperature

pH: Neutral to slightly acidic

Reaction Time: A few minutes to several hours, depending on the desired properties of the final product.

Industrial Production Methods

In industrial settings, calcium alginate is produced by extracting alginic acid from brown algae, followed by its conversion to sodium alginate. The sodium alginate is then reacted with calcium chloride to form calcium alginate. The process involves:

Extraction: Alginic acid is extracted from brown algae using an alkaline solution.

Conversion: The extracted alginic acid is converted to sodium alginate by neutralizing it with sodium hydroxide.

Precipitation: Sodium alginate is precipitated by adding calcium chloride, resulting in the formation of calcium alginate.

Análisis De Reacciones Químicas

Types of Reactions

Calcium alginate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, calcium alginate can hydrolyze to form alginic acid and calcium ions.

Ion Exchange: Calcium ions in calcium alginate can be exchanged with other cations, such as sodium or potassium.

Cross-linking: Calcium alginate can form cross-linked structures with other polymers, enhancing its mechanical properties.

Common Reagents and Conditions

Hydrolysis: Water, acidic or basic conditions

Ion Exchange: Sodium chloride, potassium chloride

Cross-linking: Polyethylene glycol, glutaraldehyde

Major Products Formed

Hydrolysis: Alginic acid, calcium ions

Ion Exchange: Sodium alginate, potassium alginate

Cross-linking: Cross-linked calcium alginate structures

Aplicaciones Científicas De Investigación

Calcium alginate has numerous scientific research applications, including:

Chemistry: Used as a stabilizer and thickening agent in various chemical formulations.

Biology: Employed in cell encapsulation and tissue engineering due to its biocompatibility and biodegradability.

Medicine: Utilized in wound dressings and drug delivery systems for its gel-forming and hemostatic properties.

Mecanismo De Acción

Calcium alginate exerts its effects through several mechanisms:

Gel Formation: Calcium ions cross-link with the carboxyl groups of alginate, forming a gel matrix that can encapsulate cells or drugs.

Hemostasis: Calcium ions released from calcium alginate interact with blood clotting factors, promoting coagulation and wound healing.

Biodegradation: Enzymes in the body can degrade calcium alginate into harmless byproducts, making it suitable for biomedical applications.

Comparación Con Compuestos Similares

Calcium alginate can be compared with other similar compounds, such as:

Sodium Alginate: Unlike calcium alginate, sodium alginate is water-soluble and does not form gels in the presence of calcium ions.

Potassium Alginate: Similar to sodium alginate, potassium alginate is water-soluble and does not form gels with calcium ions.

Alginic Acid: The parent compound of calcium alginate, alginic acid, is less stable and does not form gels as effectively as calcium alginate.

Calcium alginate stands out due to its unique gel-forming ability, biocompatibility, and versatility in various applications.

Propiedades

IUPAC Name |

calcium;6-[2-carboxy-6-(2-carboxylato-4,5,6-trihydroxyoxan-3-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O19.Ca/c19-1-2(20)10(13(26)27)36-17(6(1)24)35-9-4(22)7(25)18(37-12(9)15(30)31)34-8-3(21)5(23)16(32)33-11(8)14(28)29;/h1-12,16-25,32H,(H,26,27)(H,28,29)(H,30,31);/q;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHHGHGGPDJQHR-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)[O-])O)O)O)O)O)C(=O)[O-])O)O.[Ca+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24CaO19 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![13-ethyl-17-ethynyl-3-methoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12322339.png)

![oxidanium;1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;gold;tetrafluoroborate](/img/structure/B12322370.png)

![[6,9-Difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12322428.png)

![methyl (14Z)-14-ethylidene-5-methoxy-19-[(3,4,5-trimethoxybenzoyl)oxymethyl]-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3(8),4,6-triene-19-carboxylate](/img/structure/B12322443.png)